molecular formula C6H11N3O2 B196049 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- CAS No. 28958-90-9

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

Cat. No.: B196049
CAS No.: 28958-90-9
M. Wt: 157.17 g/mol
InChI Key: IKIABDZHSNNOSK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This compound is known for its diverse applications in scientific research due to its complex structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (-)-: The enantiomer of the compound , with similar but distinct properties.

    1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-oxo-, (+)-: A related compound with an oxo group instead of an imino group.

    1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-amino-, (+)-: Another related compound with an amino group.

Uniqueness

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in scientific studies.

Properties

IUPAC Name

(7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIABDZHSNNOSK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=NC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC(=NC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183162
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28958-90-9
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028958909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 2
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 3
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 4
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 5
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 6
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.